One prominent research application of 2-Bromo-5-methylpyridine involves its role as a precursor in the synthesis of bipyridine and terpyridine derivatives. These bipyridine and terpyridine molecules, containing two or three pyridine rings linked together, respectively, possess valuable properties in various scientific fields.
2-Bromo-5-methylpyridine is an organic compound with the molecular formula CHBrN and a CAS number of 3510-66-5. It is characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound appears as a light yellow solid with a melting point of approximately 40-45 °C and a boiling point of 95-96 °C at reduced pressure (12.5 mmHg) . Its structure contributes to its reactivity and versatility in various
The synthesis of 2-Bromo-5-methylpyridine typically involves bromination reactions. A common method includes:
This synthetic route highlights the compound's accessibility for laboratory and industrial applications.
2-Bromo-5-methylpyridine serves multiple roles in organic synthesis:
Interaction studies involving 2-Bromo-5-methylpyridine focus primarily on its reactivity with other chemical agents. For instance:
These interactions underline its utility in synthetic chemistry while also emphasizing safety considerations.
Several compounds share structural similarities with 2-Bromo-5-methylpyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloro-5-methylpyridine | Chlorine instead of bromine | Generally less reactive than brominated analogs |
3-Bromo-5-methylpyridine | Bromine at the third position | Different regioselectivity affects reactivity |
2-Bromo-4-methylpyridine | Bromine at the second position with methyl at fourth | Potentially different biological activities |
5-Methylpyridine | No halogen substitution | Serves as a simpler precursor for various reactions |
These comparisons highlight the unique positioning of bromine in 2-Bromo-5-methylpyridine, which significantly influences its chemical behavior and applications.
Irritant